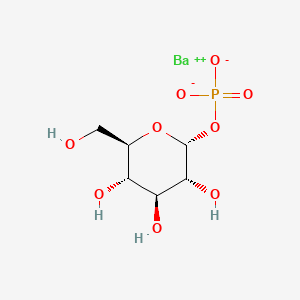

alpha-Glucose-1-phosphate barium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71662-16-3 |

|---|---|

Molecular Formula |

C6H11BaO9P |

Molecular Weight |

395.45 g/mol |

IUPAC Name |

barium(2+);[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6-;/m1./s1 |

InChI Key |

FUUVVUUKTPWLJE-WYRLRVFGSA-L |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Ba+2] |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Ba+2] |

Origin of Product |

United States |

Biochemical Metabolism and Physiological Roles of Alpha D Glucose 1 Phosphate

Central Role in Glycogen (B147801) and Starch Metabolism

Alpha-D-glucose-1-phosphate is a key intermediate in the synthesis and breakdown of glycogen in animals and starch in plants, the primary forms of stored glucose.

Alpha-D-Glucose-1-Phosphate in Glycogenolysis and Glycogenesis

In the process of glycogenolysis, the breakdown of glycogen, the enzyme glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4 glycosidic bonds at the non-reducing ends of glycogen chains. nih.gov This reaction releases glucose units in the form of alpha-D-glucose-1-phosphate. nih.govwikipedia.org This is a key energy-conserving step, as the glucose molecule is released in a phosphorylated state without the immediate expenditure of ATP. A major advantage of forming G1P instead of free glucose during glycogen breakdown is that the highly polar, phosphorylated glucose cannot cross the cell membrane, thus marking it for intracellular use. wikipedia.org

Conversely, during glycogenesis, the synthesis of glycogen, alpha-D-glucose-1-phosphate serves as the precursor for the activated glucose donor, UDP-glucose. wikipedia.orgwikipedia.orglibretexts.org The enzyme UDP-glucose pyrophosphorylase catalyzes the reaction between G1P and UTP (uridine triphosphate) to form UDP-glucose and pyrophosphate. libretexts.orgnih.govnih.gov The subsequent hydrolysis of pyrophosphate drives this reaction forward, ensuring an adequate supply of UDP-glucose for glycogen synthase to incorporate into the growing glycogen chain. libretexts.org

Involvement in Starch Degradation and Synthesis Pathways

Similar to its role in glycogen metabolism, alpha-D-glucose-1-phosphate is central to starch metabolism in plants. Starch phosphorylase, an enzyme widely distributed in the plant kingdom, catalyzes the reversible phosphorolytic degradation of starch, releasing G1P from the non-reducing ends of α-1,4-linked glucan chains. mystrica.comacademicjournals.org This process is considered a significant pathway for starch breakdown. academicjournals.org

In the direction of synthesis, starch synthase utilizes an activated glucose donor, ADP-glucose, to elongate starch polymers. libretexts.org The formation of ADP-glucose from alpha-D-glucose-1-phosphate and ATP is catalyzed by ADP-glucose pyrophosphorylase, a key regulatory enzyme in starch synthesis. libretexts.org Research has demonstrated the efficient synthesis of G1P from starch using thermostable enzymes like α-glucan phosphorylase, highlighting the industrial potential of this biochemical conversion. acs.orgresearchgate.net

Interconversion with Glucose-6-Phosphate via Phosphoglucomutase

The reversible conversion of alpha-D-glucose-1-phosphate to glucose-6-phosphate (G6P) is a critical step that links glycogen and starch metabolism with other major metabolic pathways like glycolysis. This isomerization is catalyzed by the enzyme phosphoglucomutase. wikipedia.orgsigmaaldrich.comscientificlabs.co.uk

Mechanistic and Kinetic Studies of Phosphoglucomutase Activity

Phosphoglucomutase facilitates the transfer of a phosphate (B84403) group from the 1-position to the 6-position of the glucose molecule, and vice versa. wikipedia.org The reaction mechanism involves a glucose-1,6-bisphosphate intermediate. wikipedia.org The enzyme, which contains a phosphorylated serine residue in its active site, first donates its phosphate group to the substrate (G1P), forming glucose-1,6-bisphosphate and a dephosphorylated enzyme. wikipedia.orgebi.ac.uk Following a reorientation of the intermediate within the active site, the phosphate group from the 1-position of the intermediate is transferred back to the enzyme's serine residue, releasing glucose-6-phosphate. ebi.ac.uk

Kinetic studies have been conducted to understand the efficiency and regulation of phosphoglucomutase. These studies have determined kinetic constants such as the Michaelis constant (Km) and maximum velocity (Vmax) for both the forward and reverse reactions. nih.gov For instance, one study on β-phosphoglucomutase reported a Km for β-glucose-1-phosphate of 15 μM and a kcat of 65 s⁻¹. acs.org The activity of phosphoglucomutase is influenced by the concentration of its substrates and the presence of cofactors like Mg²⁺, which is essential for stabilizing the transition state. numberanalytics.com Different isozymes of phosphoglucomutase exist with varying kinetic properties and substrate specificities. tandfonline.com

Precursor in Nucleotide Sugar Biosynthesis

Alpha-D-glucose-1-phosphate is a crucial starting point for the synthesis of various nucleotide sugars, which are activated forms of monosaccharides used in the biosynthesis of polysaccharides, glycoproteins, and glycolipids.

Pathways Leading to UDP-Glucose and CDP-Glucose Formation

As mentioned earlier, the most prominent nucleotide sugar derived from G1P is UDP-glucose. The enzyme UDP-glucose pyrophosphorylase (also known as UTP-glucose-1-phosphate uridylyltransferase) catalyzes the reaction of G1P with UTP to yield UDP-glucose. nih.govnih.govwikipedia.org This reaction is fundamental not only for glycogen synthesis but also for galactose metabolism and the synthesis of various glycoconjugates. nih.govwikipedia.org

Implications for Glycosylation and Polysaccharide Synthesis

Alpha-D-glucose-1-phosphate (α-G1P) is a fundamental precursor for the synthesis of a wide array of glycosylated molecules and polysaccharides, which are essential for cellular structure, function, and energy storage. Its primary role in these anabolic pathways is to serve as the initial substrate for the creation of activated sugar donors, most notably UDP-glucose. wikipedia.orgcaymanchem.com

The synthesis of UDP-glucose from α-G1P and UTP (uridine triphosphate) is a critical step catalyzed by the enzyme UDP-glucose pyrophosphorylase. wikipedia.orgnih.gov This reaction is a key control point in carbohydrate metabolism. UDP-glucose is the direct glucosyl donor for the synthesis of glycogen, a branched polymer of glucose that serves as the main form of glucose storage in animals and fungi. wikipedia.orgnih.gov The enzyme glycogen synthase facilitates the transfer of glucose from UDP-glucose to a growing glycogen chain. nih.gov

Beyond glycogen, α-G1P is integral to the synthesis of other complex carbohydrates. In many bacteria, it is a precursor for ADP-glucose, the activated glucose donor for bacterial glycogen and starch synthesis, in a reaction catalyzed by glucose-1-phosphate adenylyltransferase. uniprot.org Furthermore, α-G1P can be involved in the synthesis of other nucleotide sugars. For instance, in Salmonella typhi, α-G1P is combined with CTP (cytidine triphosphate) to form CDP-glucose, a step in the biosynthesis of CDP-D-tyvelose. caymanchem.com The reversible nature of enzymes like sucrose (B13894) phosphorylase, which can produce α-G1P from sucrose and phosphate, also links dietary sugars to the pool of activated glucose for polysaccharide and glycoside synthesis. caymanchem.commdpi.com The use of sugar 1-phosphates as starting molecules is a key strategy in the synthetic pathways to complex carbohydrates like oligosaccharides and nucleotide sugars. tandfonline.com

The process of glycosylation, the attachment of sugar moieties to proteins and lipids, relies on this pool of activated sugar donors derived from α-G1P. These modifications are crucial for protein folding, stability, and cellular signaling. nih.gov In some bacteria, the phosphoglucomutase activity, which interconverts α-G1P and glucose-6-phosphate, is also involved in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. drugbank.com

Table 1: Key Enzymes and Pathways in Glycosylation and Polysaccharide Synthesis Involving α-D-Glucose-1-Phosphate

| Enzyme | Substrates | Product(s) | Pathway | Significance |

| UDP-glucose pyrophosphorylase | α-D-Glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate | Glycogen Synthesis | Produces the activated glucose donor for glycogen synthesis. wikipedia.orgnih.gov |

| Glycogen synthase | UDP-glucose, (Glycogen)n | UDP, (Glycogen)n+1 | Glycogen Synthesis | Elongates glycogen chains. wikipedia.org |

| Glucose-1-phosphate adenylyltransferase | α-D-Glucose-1-phosphate, ATP | ADP-glucose, Pyrophosphate | Bacterial Starch/Glycogen Synthesis | Creates the activated glucose donor in many bacteria. uniprot.org |

| α-D-glucose-1-phosphate cytidylyltransferase | α-D-Glucose-1-phosphate, CTP | CDP-glucose, Pyrophosphate | CDP-D-tyvelose Biosynthesis | A step in the synthesis of a deoxysugar in some bacteria. caymanchem.com |

| Sucrose Phosphorylase | Sucrose, Phosphate | α-D-Glucose-1-phosphate, Fructose (B13574) | Carbohydrate Metabolism | Reversibly synthesizes α-G1P from sucrose, linking it to glycosylation pathways. caymanchem.commdpi.com |

Broader Involvement in Cellular Carbohydrate Flux

Alpha-D-glucose-1-phosphate occupies a critical crossroads in cellular carbohydrate metabolism, connecting the major pathways of glycogenolysis (glycogen breakdown), glycogenesis (glycogen synthesis), and glycolysis (glucose breakdown for energy). ontosight.ai The direction of metabolic flux through this junction is tightly regulated and depends on the energy needs of the cell.

The interconversion of alpha-D-glucose-1-phosphate (α-G1P) and glucose-6-phosphate (G6P) is a key regulatory point, catalyzed by the enzyme phosphoglucomutase. wikipedia.orgnih.gov This reaction is readily reversible, allowing the cell to direct glucose units towards either energy storage or energy production. wikipedia.org

Flux towards Glycolysis and Energy Production: During glycogenolysis, glycogen phosphorylase breaks down glycogen to yield α-G1P. wikipedia.orgnih.gov For this glucose unit to be used for energy, it must first be converted by phosphoglucomutase to G6P. wikipedia.org G6P can then enter the glycolytic pathway to be metabolized to pyruvate, generating ATP and NADH. wikipedia.org The formation of a phosphorylated glucose derivative like α-G1P during glycogen breakdown is advantageous as its polarity prevents it from diffusing out of the cell membrane, thereby trapping it for intracellular catabolism. wikipedia.org

Flux towards Glycogen Synthesis (Energy Storage): When glucose levels are high and energy demands are low, G6P is converted to α-G1P by phosphoglucomutase. nih.gov As described previously, α-G1P is then activated to UDP-glucose and incorporated into glycogen for storage. wikipedia.org

This central positioning of α-G1P allows for a dynamic regulation of carbohydrate flow. For instance, in Clostridium cellulolyticum, the intracellular concentrations of G1P and G6P shift depending on the growth rate, indicating the importance of this branch point in distributing carbon flux between biosynthesis (like exopolysaccharides and glycogen) and energy-yielding pathways. asm.org The activity of phosphoglucomutase itself can be influenced by the presence of intermediates like alpha-D-Glucose 1,6-bisphosphate, which acts as a transitional state in the reaction. ontosight.ai Therefore, the pool of α-G1P is a sensitive indicator and a direct modulator of the cell's metabolic state, ensuring that glucose is appropriately partitioned between immediate energy needs and future storage.

Table 2: α-D-Glucose-1-Phosphate at the Crossroads of Carbohydrate Flux

| Metabolic State | Dominant Pathway | Role of α-D-Glucose-1-Phosphate | Key Enzyme(s) |

| High Energy Demand / Low Glucose | Glycogenolysis | Product of glycogen breakdown, precursor to Glucose-6-Phosphate for glycolysis. | Glycogen Phosphorylase, Phosphoglucomutase |

| Low Energy Demand / High Glucose | Glycogenesis | Product of Glucose-6-Phosphate conversion, precursor to UDP-glucose for storage. | Phosphoglucomutase, UDP-glucose pyrophosphorylase |

| Bacterial Polysaccharide Synthesis | Anabolism | Precursor to activated sugar nucleotides (e.g., ADP-glucose, CDP-glucose). | Glucose-1-phosphate adenylyltransferase, α-D-glucose-1-phosphate cytidylyltransferase |

| Dietary Sucrose Metabolism (in some bacteria) | Catabolism/Anabolism | Product of sucrose phosphorolysis, linking sucrose to central carbohydrate pathways. | Sucrose Phosphorylase |

Enzymatic Transformations and Interactions Involving Alpha D Glucose 1 Phosphate

Phosphorylase-Mediated Reactions

Phosphorylases are a class of enzymes (EC 2.4.1.x) that catalyze the cleavage of a glycosidic bond in a polysaccharide (or disaccharide) by substituting a glycosyl group with a phosphate (B84403) group. mdpi.comwikipedia.org This process, known as phosphorolysis, is reversible and central to the metabolism of several key carbohydrates, leading to the formation or consumption of α-D-glucose-1-phosphate. mdpi.comtandfonline.com

Glycogen (B147801) Phosphorylase and its Role in Alpha-D-Glucose-1-Phosphate Production

Glycogen phosphorylase (EC 2.4.1.1) is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen. wikipedia.orgnih.gov This enzyme catalyzes the sequential phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen chains, releasing α-D-glucose-1-phosphate. wikipedia.orgmonash.edu.auasm.org

The reaction is as follows: (α-1,4 glycogen chain)n + Pi ⇌ (α-1,4 glycogen chain)n-1 + α-D-glucose-1-phosphate wikipedia.org

This reaction is reversible in vitro, but in the cellular environment, the high concentration of inorganic phosphate (Pi) compared to α-G1P drives the reaction in the direction of glycogen breakdown. wikipedia.org The α-G1P produced can then be converted by phosphoglucomutase to glucose-6-phosphate, which enters glycolysis to generate energy or is hydrolyzed to glucose in the liver to maintain blood glucose levels. nih.govwikipedia.orgwikipedia.org Glycogen phosphorylase requires pyridoxal (B1214274) phosphate (PLP) as an essential cofactor for its catalytic activity. wikipedia.orgmonash.edu.au The enzyme's activity is tightly regulated through both allosteric mechanisms and reversible phosphorylation. wikipedia.orgnih.gov

Starch Phosphorylase in Glucan Chain Modifications

Starch phosphorylase (EC 2.4.1.1), an α-glucan phosphorylase found in plants, plays a significant role in starch metabolism. tandfonline.com It catalyzes the reversible transfer of glucosyl units from α-D-glucose-1-phosphate to the non-reducing end of α-1,4-D-glucan chains. tandfonline.com This reaction can either lead to the degradation of starch (phosphorolysis) or the elongation of glucan chains (synthesis), depending on the cellular ratio of inorganic phosphate to α-G1P. encyclopedia.pub

Two main forms of starch phosphorylase exist in higher plants: a plastidic form (PHO1) and a cytosolic form (PHO2). tandfonline.comencyclopedia.pub While traditionally viewed as a degradative enzyme, evidence suggests that starch phosphorylase, particularly the plastidial form, is also involved in starch biosynthesis. encyclopedia.pubacademicjournals.orgjst.go.jp It is thought to elongate short glucan chains that are then acted upon by other starch-synthesizing enzymes. academicjournals.orgjst.go.jp Industrially, starch phosphorylase is valued for its ability to produce glucose-1-phosphate from starch. tandfonline.com

Sucrose (B13894) Phosphorylase and Other Glycoside Phosphorylases

Sucrose phosphorylase (EC 2.4.1.7) is a key enzyme found in some bacteria, such as Leuconostoc mesenteroides, that catalyzes the reversible conversion of sucrose and inorganic phosphate into α-D-glucose-1-phosphate and D-fructose. wikipedia.orgresearchgate.netmdpi.com

The reaction is: Sucrose + Pi ⇌ α-D-glucose-1-phosphate + D-fructose mdpi.com

This enzyme is classified as a retaining glycoside hydrolase (GH family 13) and operates through a double displacement mechanism. wikipedia.orgmdpi.com Besides its natural phosphorolytic function, sucrose phosphorylase is a versatile biocatalyst capable of transferring the glucosyl moiety from sucrose to various acceptors other than phosphate, a process called transglucosylation. researchgate.netsrce.hrsemanticscholar.org This property is exploited for the synthesis of valuable α-D-glucosides. researchgate.netmdpi.com

Other glycoside phosphorylases also interact with α-G1P. For instance, inverting phosphorylases from the GH94 family, such as cellobiose (B7769950) phosphorylase and cellodextrin phosphorylase, act on β-linked glycosides to produce α-G1P. mdpi.com These enzymes are crucial in the catabolism of various plant-derived β-glucosides. mdpi.com

| Enzyme | EC Number | Source Organism/Tissue | Reaction | Metabolic Role |

|---|---|---|---|---|

| Glycogen Phosphorylase | 2.4.1.1 | Animal Liver, Muscle mdpi.comnih.gov | Glycogen + Pi ⇌ α-G1P + Glycogen(n-1) wikipedia.org | Glycogenolysis (α-G1P production) wikipedia.org |

| Starch Phosphorylase | 2.4.1.1 | Plants tandfonline.com | Starch/Glucan + Pi ⇌ α-G1P + Glucan(n-1) tandfonline.com | Starch degradation and synthesis (Glucan modification) tandfonline.comencyclopedia.pub |

| Sucrose Phosphorylase | 2.4.1.7 | Bacteria (e.g., L. mesenteroides) wikipedia.orgsrce.hr | Sucrose + Pi ⇌ α-G1P + Fructose (B13574) mdpi.com | Sucrose catabolism (α-G1P production), Biocatalysis wikipedia.orgresearchgate.net |

| Cellodextrin Phosphorylase | 2.4.1.49 | Bacteria (e.g., Clostridium stercorarium) mdpi.com | Cellodextrin + Pi ⇌ α-G1P + Cellodextrin(n-1) | Cellulose/Cellodextrin catabolism mdpi.comresearchgate.net |

Stereochemical and Regiospecific Aspects of Glucosyl Transfer

The transfer of the glucosyl group by phosphorylases occurs with specific stereochemical outcomes. These enzymes are broadly categorized as either "retaining" or "inverting" based on the anomeric configuration of the product relative to the substrate. mdpi.com

Retaining Phosphorylases : These enzymes, which include glycogen, starch, and sucrose phosphorylases, catalyze glucosyl transfer with retention of the anomeric configuration. mdpi.comwikipedia.org For example, they break an α-glycosidic bond and form the α-anomeric α-G1P. This is achieved through a double displacement mechanism involving a covalent glycosyl-enzyme intermediate. researchgate.netsrce.hrrsc.org In the first step, the enzyme's nucleophile (typically a carboxylate group from an aspartate or glutamate (B1630785) residue) attacks the anomeric carbon, displacing the leaving group and forming a β-linked glucosyl-enzyme intermediate. wikipedia.orgacs.org In the second step, phosphate attacks the anomeric carbon of this intermediate, displacing the enzyme's nucleophile and forming the α-G1P product. acs.org

Inverting Phosphorylases : These enzymes, such as those in the GH65 family, catalyze the cleavage of α-glucosides to produce β-D-glucose-1-phosphate, thus inverting the anomeric stereochemistry. mdpi.com Conversely, phosphorylases in the GH94 family act on β-linked glycosides to produce α-G1P, also resulting in an inversion of the glycosidic linkage. mdpi.com This inversion occurs via a single displacement mechanism where the incoming phosphate nucleophile directly attacks the anomeric carbon, displacing the leaving group in one step. rsc.org

The regiospecificity of these enzymes is also highly precise, acting exclusively on the anomeric carbon (C-1) for phosphorylation and typically on the non-reducing ends of α-1,4-linked glucan chains. wikipedia.orgtandfonline.com

Sugar-Phosphate Phosphatase Activities

Sugar-phosphate phosphatases are hydrolase enzymes that cleave phosphate groups from sugar phosphates. While many phosphatases exist, some exhibit specific activity towards the glycosidic phosphate bond of α-D-glucose-1-phosphate.

Enzymatic Hydrolysis of Alpha-D-Glucose-1-Phosphate

The enzymatic hydrolysis of α-D-glucose-1-phosphate involves the cleavage of the O-1–P bond to yield D-glucose and inorganic phosphate. nih.gov This reaction is catalyzed by specific glucose-1-phosphatases (EC 3.1.3.10). rhea-db.org

Studies on Escherichia coli have characterized several enzymes capable of this hydrolysis. nih.govumanitoba.caresearchgate.net Two notable examples belong to different protein superfamilies:

Agp (encoded by the agp gene) : A periplasmic enzyme belonging to the histidine acid phosphatase family. nih.govumanitoba.caresearchgate.net

Had13 (also known as YihX) : A cytoplasmic enzyme from the haloacid dehydrogenase-like (HAD) phosphatase family. nih.govumanitoba.cauniprot.org

Both enzymes catalyze the hydrolysis of α-G1P, but not the β-anomer. nih.govuniprot.org Isotopic labeling studies using H₂¹⁸O confirmed that the reaction proceeds via cleavage of the O-1–P bond, not the C-1–O bond. nih.govresearchgate.net These enzymes are not strictly specific to α-G1P and can hydrolyze other sugar phosphates, such as D-glucose-6-phosphate, with similar catalytic efficiency (kcat). nih.govumanitoba.ca Interestingly, under certain conditions with high concentrations of an alternative acceptor like fructose, the Agp enzyme can exhibit significant synthetic activity, transferring the phosphate group from α-G1P to the acceptor, demonstrating its potential as a biocatalyst for transphosphorylation. nih.govresearchgate.net

| Enzyme | Protein Family | Substrate | KM (mM) | kcat (s-1) | Optimal pH | Reference |

|---|---|---|---|---|---|---|

| Agp | Histidine acid phosphatase | α-G1P | N/A | 40 | 7.0 | nih.govresearchgate.net |

| Had13 (YihX) | Haloacid dehydrogenase-like (HAD) | α-G1P | 0.24 | 10.2 | 5.0-7.0 | uniprot.org |

Transphosphorylation Reactions Utilizing Alpha-D-Glucose-1-Phosphate as a Donor

Alpha-D-glucose-1-phosphate is an effective phosphoryl donor in transphosphorylation reactions catalyzed by certain phosphatases. In these reactions, the phosphoryl group from α-G1P is transferred to an acceptor molecule, which is often another sugar, rather than to water (hydrolysis). This process allows for the synthesis of other phosphorylated sugars.

Comparative Analysis of Phosphatase Enzyme Families (e.g., Histidine Acid Phosphatase, HAD-like Phosphatase)

Alpha-D-glucose-1-phosphate is a substrate for at least two distinct and structurally different families of sugar-phosphate phosphatases: the histidine acid phosphatases (HAPs) and the haloacid dehydrogenase-like (HAD-like) phosphatases. nih.govasm.org

Histidine Acid Phosphatases (HAPs): The E. coli enzyme Agp is a characteristic member of the high-molecular-weight HAP family. nih.govasm.org Its structure features a two-domain protein topology, consisting of a discrete α-helical domain and an α/β domain. The active site is situated in a deep cleft between these two domains. nih.govasm.org The catalytic mechanism involves a conserved histidine residue (His18 in Agp) that acts as a catalytic nucleophile, forming a covalent phosphohistidine (B1677714) intermediate. researchgate.netacs.org Agp exhibits a pronounced ability to catalyze transphosphorylation to sugar acceptors, showcasing its synthetic potential. nih.govnih.gov

Haloacid Dehydrogenase-like (HAD-like) Phosphatases: This superfamily is characterized by a Rossmann-like α/β core domain that houses the active site and a flexible "cap" domain that contributes to substrate specificity. nih.gov Unlike HAPs, the catalytic mechanism of HAD-like phosphatases employs a key aspartate residue as the nucleophile, proceeding through a covalent aspartyl-phosphate intermediate. nih.gov These enzymes typically require a divalent metal ion, such as Mg2+, for full activity. nih.gov

Examples from E. coli include Had13 and YihX (also known as HAD4). nih.govnih.gov A key difference in function is that while Agp (HAP) is efficient at transferring the phosphoryl group to other sugars, Had13 (HAD-like) primarily utilizes α-G1P for phosphoryl transfer to water, resulting in hydrolysis. nih.gov YihX (HAD4) is another HAD-like phosphatase that demonstrates high specificity for hydrolyzing α-G1P, with a 565-fold preference for it over D-glucose 6-phosphate. elsevierpure.com This specificity makes it a useful catalyst for the selective removal of α-G1P from mixtures of sugar phosphates. nih.govelsevierpure.com

Table 1: Comparison of Phosphatase Families Acting on α-D-Glucose-1-Phosphate

| Feature | Histidine Acid Phosphatase (e.g., Agp) | HAD-like Phosphatase (e.g., Had13, YihX) |

|---|---|---|

| Catalytic Nucleophile | Histidine asm.orgacs.org | Aspartate nih.gov |

| Metal Ion Requirement | Generally absent acs.org | Typically requires Mg2+nih.govacs.org |

| Primary Reaction | Efficient transphosphorylation to sugar acceptors nih.govnih.gov | Primarily hydrolysis (transfer to water) or specific hydrolysis nih.govnih.gov |

| Structural Fold | α-helical domain + α/β domain with a central cleft nih.govasm.org | Rossmann-like α/β core domain + CAP domain nih.gov |

| Example Enzyme | E. coli Agp nih.gov | E. coli Had13, YihX (HAD4) nih.govnih.gov |

Pyrophosphorylase-Catalyzed Nucleotide Formation

Pyrophosphorylases are crucial enzymes that catalyze the synthesis of nucleotide sugars, which are vital precursors for a multitude of biosynthetic pathways, including the synthesis of glycogen, starch, and various glycoconjugates. csic.es Alpha-D-glucose-1-phosphate is a key substrate in these reactions.

Kinetic and Mechanistic Studies of UDP-Glucose Pyrophosphorylase

UDP-glucose pyrophosphorylase (UGPase), also known as UTP-glucose-1-phosphate uridylyltransferase, is a ubiquitous enzyme that catalyzes the reversible synthesis of UDP-glucose from UTP and α-G1P. wikipedia.orgwikipedia.org

UTP + α-D-glucose-1-phosphate ⇌ UDP-glucose + Pyrophosphate (PPi)

The reaction is fundamental for glycogenesis and galactose metabolism. wikipedia.orgwikipedia.org Kinetic studies have revealed that UGPase follows an ordered sequential Bi-Bi mechanism. csic.eswikipedia.org In the forward reaction, UTP binds to the enzyme first, followed by the binding of α-G1P. csic.es The reaction involves a nucleophilic attack by a phosphoryl oxygen of α-G1P on the α-phosphate of UTP. csic.es While the reaction is readily reversible with a Gibbs free energy near zero, it is driven in the forward direction in cellular conditions by the rapid hydrolysis of the pyrophosphate product by inorganic pyrophosphatase. wikipedia.org

The enzyme's activity is subject to allosteric regulation. For instance, glucose-6-phosphate can act as an activator, while the product UDP-glucose can serve as a feedback inhibitor. numberanalytics.com The kinetic parameters of UGPase can vary significantly between different species and isoforms, reflecting its adaptation to diverse metabolic needs. numberanalytics.com

Table 2: Kinetic and Mechanistic Properties of UDP-Glucose Pyrophosphorylase (UGPase)

| Property | Description |

|---|---|

| Reaction | UTP + α-D-glucose-1-phosphate ⇌ UDP-glucose + PPi wikipedia.org |

| Mechanism | Ordered sequential Bi-Bi csic.eswikipedia.org |

| Substrate Binding Order | 1. UTP, 2. α-D-glucose-1-phosphate csic.es |

| Driving Force | Hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase wikipedia.org |

| Regulation | Allosteric activation (e.g., by glucose-6-phosphate) and feedback inhibition (e.g., by UDP-glucose) numberanalytics.com |

Glucose-1-Phosphate Cytidylyltransferase in Specific Metabolic Routes

Glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33) is another vital enzyme in nucleotide sugar metabolism. It catalyzes the formation of CDP-glucose from CTP and α-D-glucose-1-phosphate. wikipedia.org

CTP + α-D-glucose-1-phosphate ⇌ CDP-glucose + Diphosphate (B83284)

This enzyme belongs to the family of nucleotidyltransferases and is involved in metabolic pathways such as starch and sucrose metabolism, as well as the biosynthesis of other nucleotide sugars. wikipedia.orggenome.jp Detailed kinetic analyses of the enzyme from Salmonella typhi have shown that the reaction proceeds via a sequential mechanism, contrary to earlier suggestions of a ping-pong mechanism. nih.gov The enzyme from this source was also found to utilize UTP as a substrate with similar efficiency to CTP. nih.gov

CDP-glucose is a crucial precursor in the biosynthesis of tyvelose (B24345), a 3,6-dideoxyhexose (B1251815) that is a component of the O-antigen in the lipopolysaccharides of certain pathogenic bacteria. nih.gov Therefore, glucose-1-phosphate cytidylyltransferase plays a key role in the formation of these bacterial surface structures. nih.gov

Chemical and Enzymatic Synthesis Methodologies for Alpha D Glucose 1 Phosphate and Its Barium Salt

Chemical Synthesis Approaches

Chemical synthesis offers versatile pathways to alpha-D-glucose-1-phosphate, though it often requires multiple steps involving protection and deprotection to ensure regioselectivity and stereoselectivity. sci-hub.se

Multistep Synthetic Routes for Alpha-D-Glucose-1-Phosphate

The chemical preparation of sugar phosphates like alpha-D-glucose-1-phosphate is generally a multistep process designed to control reactions at specific positions on the glucose molecule. sci-hub.se A common strategy involves the direct phosphorylation of a glycosyl hemiacetal. mdpi.com This can be accomplished via a phosphite (B83602) intermediate which is subsequently oxidized to the phosphate (B84403). mdpi.com

Historically, the synthesis was achieved by reacting α-acetobromoglucose, a protected glucose derivative, with silver diphenyl phosphate. Another early method involved the use of trisilver phosphate.

More contemporary methods have explored one-pot syntheses to improve efficiency. One such approach uses 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) as a condensing reagent to facilitate the phosphorylation of the anomeric hydroxyl group. sci-hub.semdpi.com Another method involves the use of cyanogen (B1215507) in a dilute aqueous solution with orthophosphate, which can phosphorylate D-glucose to yield both α-D-glucopyranose 1-phosphate (in yields of 8–20%) and its β-anomer. rsc.org This cyanogen-promoted reaction is also considered a potential model for the prebiotic synthesis of sugar phosphates. rsc.org

These chemical routes, while effective, often necessitate careful control of reaction conditions and may require complex purification steps to separate the desired product from byproducts and isomeric forms. sci-hub.se

Application of Barium Salts in Precipitation and Purification Strategies

Barium salts play a crucial role in the purification and isolation of alpha-D-glucose-1-phosphate from chemical reaction mixtures. A key challenge in synthesis is the removal of excess inorganic phosphate used in the reaction. Barium hydroxide (B78521) can be added to the aqueous reaction mixture, which selectively precipitates the excess phosphate as the highly insoluble barium phosphate. rsc.org

The desired alpha-D-glucose-1-phosphate barium salt remains soluble in water under these conditions. rsc.org This differential solubility provides a convenient separation method. Following the removal of the barium phosphate precipitate, the water-soluble alpha-D-glucose-1-phosphate barium salt can be isolated by adding ethanol (B145695) to the solution, which causes the sugar phosphate salt to precipitate. rsc.orgasm.org

The resulting alpha-Glucose-1-phosphate barium trihydrate is a nonhygroscopic and stable powder, making it a convenient form for storage and handling. beilstein-journals.orgnih.gov While the barium salt is useful for purification, it may not be suitable for biological assays due to the potential effects of the barium counter-ion on enzyme activity. rsc.org For such applications, the barium can be precipitated out as barium carbonate by treatment with sodium carbonate, yielding the more biologically compatible disodium (B8443419) salt. rsc.org

Stereo-Controlled Synthesis of Alpha-Anomers

Achieving stereo-control at the anomeric carbon is a significant challenge in carbohydrate chemistry. britannica.com The synthesis can yield a mixture of alpha (α) and beta (β) anomers, and controlling this outcome is crucial. The formation of the thermodynamically favored α-anomer is often driven by the anomeric effect, where the presence of an electronegative substituent at the anomeric carbon favors an axial position.

Several strategies have been developed to influence the stereochemical outcome of glycosylation and phosphorylation. The choice of protecting groups on the glucose molecule and the specific activating agents and reaction conditions all play a role. researchgate.net For instance, the addition of a hemiacetal to trichloroacetonitrile (B146778) in the presence of a base can initially form the kinetic β-trichloroacetimidate, but this often anomerizes to the thermodynamically more stable α-trichloroacetimidate.

While many modern synthetic methods are optimized to produce β-linkages, which are common in many biologically active oligosaccharides, the principles can be adapted to favor the α-anomer. mdpi.com The direct phosphorylation of unprotected sugars often results in a mixture of anomers, requiring subsequent separation. rsc.org Therefore, achieving high stereoselectivity for the α-anomer in a chemical synthesis remains a complex task that typically relies on a combination of thermodynamic control and carefully designed multistep reaction sequences. sci-hub.se

Enzymatic Production Methodologies

Enzymatic methods provide highly specific and efficient routes to alpha-D-glucose-1-phosphate, operating under mild conditions and yielding the correct stereoisomer, thus avoiding the complex protection and deprotection steps common in chemical synthesis. sci-hub.se

Phosphorolytic Production of Alpha-D-Glucose-1-Phosphate from Natural Substrates

The most direct enzymatic route to alpha-D-glucose-1-phosphate is through the phosphorolysis of α-1,4-glucans, such as starch and glycogen (B147801). acs.orgresearchgate.net This reaction is catalyzed by the enzyme α-glucan phosphorylase (EC 2.4.1.1), which cleaves the α-1,4-glycosidic bonds from the non-reducing end of the polysaccharide using inorganic phosphate. britannica.comsciencehistory.org

The reaction is reversible, but the equilibrium can be shifted towards the synthesis of alpha-D-glucose-1-phosphate by using a high concentration of inorganic phosphate. caymanchem.com Various microbial sources have been explored for enzymes with desirable properties, such as thermostability and high activity. For example, α-glucan phosphorylase from Thermus caldophilus has been used to produce alpha-D-glucose-1-phosphate from starch in good yields (47%) at an optimal temperature of 70 °C and a high phosphate concentration of 0.7 M. caymanchem.com Similarly, a novel α-1,4 glucan phosphorylase from Corynebacterium callunae has been investigated for the synthesis of the target compound. mdpi.comrsc.org

The choice of substrate can influence the yield; soluble starch (amylopectin) often proves to be a better substrate than more highly branched forms like glycogen or potato starch. caymanchem.com This enzymatic approach using inexpensive natural polymers like starch represents a highly effective method for large-scale production. caymanchem.com

Table 1: Examples of α-Glucan Phosphorylases for Alpha-D-Glucose-1-Phosphate Synthesis

| Enzyme Source Organism | Substrate(s) | Key Findings/Optimal Conditions | Reference |

|---|---|---|---|

| Thermus caldophilus GK24 | Starch, Maltodextrins | Optimal pH 7.0 and temperature 70°C. High tolerance to phosphate (up to 0.7M) shifts equilibrium to favor product synthesis. | caymanchem.com |

| Corynebacterium callunae | Starch, Maltodextrins | Process optimization involves considering pH-dependent equilibrium, product inhibition, and cleavage of α-1,6 linkages to improve conversion. | mdpi.comrsc.org |

| Rabbit Muscle (classical source) | Glycogen | This is the enzyme originally isolated by Cori and used in the foundational studies of glycogen metabolism. | wustl.edu |

| Acidithiobacillus caldus | Glycogen | Catalyzes the phosphorolytic cleavage of glycogen to produce glucose-1-phosphate. | britannica.com |

Optimized Enzymatic Processes for Glucosyl Donor Production (e.g., from maltose (B56501), trehalose)

In addition to polysaccharides, simpler and more defined disaccharides can serve as starting materials for the enzymatic synthesis of alpha-D-glucose-1-phosphate. This is achieved using disaccharide phosphorylases in optimized processes.

A prominent example is the use of sucrose (B13894) phosphorylase (EC 2.4.1.7), which catalyzes the reversible phosphorolysis of sucrose in the presence of inorganic phosphate to yield alpha-D-glucose-1-phosphate and fructose (B13574). nih.gov This method is advantageous as sucrose is an inexpensive and readily available substrate. Recombinant sucrose phosphorylase from Leuconostoc mesenteroides has been characterized and applied for the production of alpha-D-glucose-1-phosphate. nih.gov

Other disaccharides can also be utilized. Maltose phosphorylase (EC 2.4.1.8) cleaves maltose to produce glucose and β-D-glucose-1-phosphate. Similarly, trehalose (B1683222) phosphorylase (EC 2.4.1.64) acts on trehalose to yield glucose and β-D-glucose-1-phosphate. While these two enzymes produce the β-anomer, they are often used in multi-enzyme cascade reactions where the product is subsequently converted to other useful compounds.

To optimize these equilibrium-limited reactions, multi-enzyme systems are often designed. A common strategy involves the removal of the co-product to drive the reaction toward completion. For instance, in the synthesis from maltose or trehalose, baker's yeast can be added to the system to ferment the glucose co-product, thus shifting the equilibrium towards the production of the sugar phosphate. In the case of sucrose phosphorylase, glucose isomerase can be added to convert the fructose co-product into glucose, which can then be utilized or removed. These coupled enzymatic processes represent a sophisticated approach to maximizing the yield of the desired glucosyl donor from inexpensive starting materials.

Table 2: Enzymatic Production of Glucose-1-Phosphate from Disaccharides

| Enzyme | Substrate | Products | Anomer Produced | Optimization Strategy | Reference |

|---|---|---|---|---|---|

| Sucrose Phosphorylase | Sucrose + Phosphate | alpha-D-Glucose-1-phosphate + Fructose | Alpha | Use of inexpensive substrate; can be coupled with glucose isomerase to convert fructose. | nih.gov |

| Maltose Phosphorylase | Maltose + Phosphate | beta-D-Glucose-1-phosphate + Glucose | Beta | Coupled with yeast fermentation to remove glucose co-product and shift equilibrium. | |

| Trehalose Phosphorylase | Trehalose + Phosphate | beta-D-Glucose-1-phosphate + Glucose | Beta | Thermostable enzyme allows reaction at high temperatures; can be coupled with yeast to remove glucose. | |

| Cellobiose (B7769950) Phosphorylase | Cellobiose + Phosphate | alpha-D-Glucose-1-phosphate + Glucose | Alpha | Used in cascade reactions for in-situ generation of the alpha-anomer for polymerization. |

Integration of Whole-Cell Systems for Enhanced Yields and Purity

The industrial-scale synthesis of α-D-glucose-1-phosphate (α-G1P) and its subsequent isolation as a barium salt has been significantly advanced by the use of whole-cell biocatalytic systems. This approach leverages intact microbial cells, typically genetically engineered, to house the necessary enzymatic machinery. By eliminating the need for costly and time-consuming enzyme purification, whole-cell catalysis presents a more economically viable and stable alternative for producing high-value sugar phosphates.

Recombinant Escherichia coli is the most commonly employed host for this purpose due to its well-understood genetics, rapid growth, and capacity for high-level protein expression. scispace.comcusabio.comfrontiersin.org These bacterial "micro-factories" are engineered to overexpress specific phosphorylase enzymes that catalyze the synthesis of α-G1P from inexpensive and abundant substrates like sucrose or starch. researchgate.netresearchgate.net

Key enzymes utilized in these whole-cell systems include:

Sucrose Phosphorylase (SP): This enzyme catalyzes the reversible phosphorolysis of sucrose in the presence of inorganic phosphate to yield α-G1P and fructose. researchgate.netmdpi.comd-nb.info Whole-cell catalysts using sucrose phosphorylase have been developed for the continuous production of α-G1P. researchgate.net

α-Glucan Phosphorylase (α-GP): This enzyme efficiently synthesizes α-G1P from starch or maltodextrin (B1146171) and inorganic phosphate. researchgate.net Researchers have successfully cloned the gene for α-glucan phosphorylase from thermophilic organisms like Thermus caldophilus and overexpressed it in E. coli. researchgate.net This allows the reaction to be carried out at higher temperatures (e.g., 70°C), which can increase substrate solubility and reaction rates, ultimately leading to higher product yields. researchgate.net

Maltodextrin Phosphorylase (MalPase): An enzyme from E. coli K12 has been expressed and immobilized for the synthesis of α-G1P from maltodextrin. researchgate.net

To further boost efficiency, multi-enzyme cascade reactions are orchestrated within a single pot or a single host cell. A notable strategy involves the sequential addition of a cocktail of hyperthermophilic enzymes to a starch substrate. acs.org This one-pot biosynthesis can involve:

An initial treatment with isoamylase to debranch the amylopectin (B1267705) in starch. acs.org

The addition of 4-glucanotransferase (4GT) to convert resulting maltooligosaccharides. acs.org

The final and primary synthesis step using α-glucan phosphorylase (αGP) to produce α-G1P. acs.org

This sequential, multi-enzyme approach has achieved α-G1P titers as high as 200 mM from a 5% (w/v) corn starch solution, a significant improvement over single-enzyme systems. acs.org

Another advanced strategy is the creation of inorganic phosphate self-sufficient biocatalysts. oup.comnih.gov By co-expressing two different phosphorylases, such as sucrose phosphorylase and cellobiose phosphorylase, in a single E. coli host, the inorganic phosphate released in one reaction step can be utilized in the next. oup.comnih.gov This elegant approach minimizes the need for high concentrations of external phosphate, which can cause product inhibition and environmental concerns, while driving the reaction equilibrium toward product formation. oup.com

The purity of the final product is a critical consideration. A major challenge in whole-cell systems is the presence of endogenous host cell enzymes, particularly phosphatases, which can degrade the desired α-G1P product. researchgate.netbiocyc.org To overcome this, researchers may use phosphatase-negative E. coli strains or permeabilize the cells with chemical agents like Triton X-100 to improve substrate entry and product release while managing undesirable side reactions. nih.gov

Once the enzymatic synthesis is complete, the α-G1P is often isolated from the reaction mixture as its barium salt. This purification step takes advantage of the differential solubility of barium salts. Barium hydroxide can be added to the reaction solution to precipitate excess inorganic phosphate as insoluble barium phosphate. frontiersin.org The desired this compound salt remains soluble in water and can then be selectively precipitated by adding ethanol, allowing for convenient separation and purification. frontiersin.org The barium can later be removed by treatment with sodium carbonate to yield a more biologically compatible sodium salt if required. frontiersin.org

Research Findings on Whole-Cell Synthesis of α-G1P Precursors

| Host Organism | Enzyme(s) | Substrate(s) | Key Conditions | Product/Yield | Reference(s) |

| E. coli | α-Glucan Phosphorylase (from Thermus caldophilus) | Soluble Starch, Potassium Phosphate | pH 7.0, 70°C | 47% (w/w) yield of G1P from 5% (w/v) starch | researchgate.net |

| E. coli | Co-expressed Sucrose Phosphorylase & Cellobiose Phosphorylase | Sucrose, Glucose, Phosphate | pH 6.5, 50°C | 800 mM Cellobiose (via G1P intermediate) | oup.comnih.gov |

| In vitro (Enzyme Cocktail) | Isoamylase, 4-Glucanotransferase, α-Glucan Phosphorylase | Corn Starch, Phosphate | Sequential Temp/pH shifts (85°C, pH 5.5 -> 70°C, pH 7.2) | 200 mM α-G1P | acs.org |

| Lactobacillus paracasei (Permeabilized) | Sucrose Phosphorylase | Sucrose, Glycerol (B35011) | pH 8.0, 45-50°C | 203.21 g/L 2-O-α-D-glucosyl glycerol (via G1P intermediate) | nih.gov |

| Bifidobacterium adolescentis (Immobilized) | Sucrose Phosphorylase | Sucrose, Phosphate | 60°C | Space-time yield of 179 g/L/h of α-G1P | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques, often coupled with mass spectrometry, are pivotal for the separation, identification, and quantification of α-glucose-1-phosphate and its related compounds. These methods offer high sensitivity and selectivity, which are crucial for analyzing complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the quantitative analysis of sugar phosphates like α-glucose-1-phosphate. springernature.comnih.gov However, due to the non-volatile nature of these phosphorylated sugars, a crucial derivatization step is required prior to GC-MS analysis. nih.gov This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for gas chromatography. ajrsp.com

A common derivatization strategy involves a two-step process: oximation followed by silylation. nih.govajrsp.com Oximation targets the carbonyl groups, while silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl and phosphate (B84403) groups with trimethylsilyl (B98337) (TMS) groups. ajrsp.comnih.gov This derivatization significantly reduces the boiling point of the sugar phosphate and enhances its chromatographic separation. biorxiv.org The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation patterns of the derivatized molecule. nih.gov For instance, a method involving methoxyamination and silylation has been shown to effectively separate and quantify glucose, glucose-3-phosphate (G3P), and glucose-6-phosphate (G6P) with a wide dynamic range from femtomoles to nanomoles. biorxiv.org

The choice of derivatization reagent and reaction conditions is critical for achieving reproducible and accurate quantification. For example, o-(2,3,4,5,6-pentafluorobenzyl) oxime (PFBO) and trimethylsilyl (TMS) derivatization has been successfully applied to the analysis of sugar phosphates in cancer cell metabolism studies, demonstrating the technique's utility in complex biological research. nih.gov

Table 1: GC-MS Derivatization and Analysis Parameters for Sugar Phosphates

| Parameter | Description | Reference |

| Derivatization Steps | Oximation (e.g., with methoxyamine) followed by silylation (e.g., with MSTFA). | nih.govnih.gov |

| Purpose of Derivatization | To increase volatility and thermal stability of the sugar phosphate. | ajrsp.com |

| GC Separation | Achieved on a suitable capillary column with an optimized temperature gradient. | nih.gov |

| Detection | Mass spectrometry provides quantitative data and structural information. | nih.gov |

| Sensitivity | Can reach femtomole levels, allowing for the analysis of low-abundance species. | biorxiv.org |

Application of Isotopic Labeling (e.g., ¹⁸O) in Elucidating Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms through biochemical reactions, providing invaluable insights into reaction mechanisms. squarespace.comresearchgate.net In the context of α-glucose-1-phosphate, labeling with heavy isotopes such as ¹⁸O can help elucidate the mechanisms of enzymatic reactions in which it participates. nih.gov

For example, in studies of phosphoryl transfer reactions, ¹⁸O can be incorporated into the phosphate group of α-glucose-1-phosphate or into the water solvent. nih.gov By analyzing the distribution of the ¹⁸O label in the products of the reaction using techniques like GC-MS, researchers can determine which bonds are broken and formed during catalysis. nih.govresearchgate.net This approach was used to distinguish between two possible mechanisms for the enzymatic hydrolysis of α-glucose-1-phosphate: one where the C-1–O bond is cleaved and another where the P-O bond is broken. nih.gov The results showed that phosphatase-catalyzed hydrolysis proceeds through the addition of a water molecule to the phosphorus atom, confirming a phosphoryl transfer mechanism. nih.gov

The use of isotopically labeled substrates allows for the measurement of kinetic isotope effects (KIEs), which can provide further details about the transition state of a reaction. mdpi.comnih.gov These studies are fundamental to understanding the catalytic strategies employed by enzymes that metabolize α-glucose-1-phosphate. wikipedia.org

Table 2: Application of ¹⁸O Isotopic Labeling in Studying α-Glucose-1-Phosphate Reactions

| Application | Method | Information Gained | Reference |

| Elucidating Reaction Mechanisms | Incubating the reaction with H₂¹⁸O and analyzing the products by GC-MS. | Determines the site of bond cleavage (C-O vs. P-O). | nih.gov |

| Distinguishing Catalytic Pathways | Comparing ¹⁸O incorporation in the presence of different enzymes. | Differentiates between phosphatase and phosphorylase mechanisms. | nih.gov |

| Kinetic Isotope Effect (KIE) Studies | Measuring reaction rates with ¹⁸O-labeled vs. unlabeled substrates. | Provides information about the transition state of the reaction. | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of sugar phosphates, including α-glucose-1-phosphate. nih.gov Unlike GC, HPLC can directly analyze these polar, non-volatile compounds in their aqueous environment, often without the need for derivatization. thermofisher.comthermofisher.com

Various HPLC modes can be employed for the analysis of sugar phosphates. Reversed-phase HPLC, often with ion-pairing reagents, can be used to separate ionic compounds like α-glucose-1-phosphate. nih.gov However, achieving good separation of structurally similar isomers, such as glucose-1-phosphate and glucose-6-phosphate, can be challenging with standard reversed-phase columns. sielc.comshodexhplc.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, has been successfully applied. sielc.comresearchgate.net For instance, a mixed-mode column with a reversed-phase and weak anion-exchange stationary phase has been shown to resolve a mixture of six hexose (B10828440) phosphates. nih.gov

The choice of detector is also crucial for sensitive and specific quantification. While UV detectors can be used for some sugar derivatives, refractive index (RI) detectors are often employed for underivatized sugars. researchgate.netmdpi.com For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS), which allows for the precise identification and quantification of α-glucose-1-phosphate even in complex mixtures. nih.gov

Table 3: HPLC Methods for the Analysis of α-Glucose-1-Phosphate

| HPLC Mode | Stationary Phase | Detection Method | Key Advantages | Reference |

| Mixed-Mode | Reversed-phase/weak anion-exchange | Refractive Index (RI) or Mass Spectrometry (MS) | Good separation of isomers like glucose-1-phosphate and glucose-6-phosphate. | nih.govsielc.comresearchgate.net |

| Ion-Pair Reversed-Phase | C18 with an ion-pairing reagent | UV or Mass Spectrometry (MS) | Suitable for ionic compounds; compatible with MS. | nih.govnih.gov |

| Anion-Exchange | Polymer-based anion-exchange resin | Pulsed Amperometric Detection (PAD) | High selectivity and sensitivity without derivatization. | thermofisher.commsu.ru |

Anion-Exchange Chromatography with Pulsed Amperometric Detection for Complex Mixture Analysis

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including sugar phosphates like α-glucose-1-phosphate. thermofisher.comthermofisher.commsu.rukemolab.hr This technique is particularly well-suited for separating complex mixtures of carbohydrates without the need for derivatization. thermofisher.comchromatographyonline.comnih.gov

HPAE takes advantage of the fact that carbohydrates are weak acids and can be ionized at high pH. msu.ruthermofisher.com By using a strong anion-exchange column and a high-pH mobile phase, even neutral sugars can be retained and separated based on their charge, size, and structure. thermofisher.comthermofisher.com This allows for the resolution of closely related compounds, such as isomers and epimers. chromatographyonline.com

Pulsed amperometric detection (PAD) provides direct and highly sensitive detection of carbohydrates. thermofisher.com It works by measuring the electrical current generated by the oxidation of the analyte at the surface of a gold electrode. thermofisher.com The pulsed nature of the detection waveform ensures a clean and active electrode surface, leading to excellent signal-to-noise ratios and long-term reproducibility. thermofisher.com The HPAE-PAD method has been successfully used to monitor the concentrations of various sugars and sugar phosphates in complex biological samples like cell cultures and fermentation broths. nih.gov The detection limits for sugar phosphates using this method can be in the picomole range. nih.gov

Table 4: Key Features of HPAE-PAD for α-Glucose-1-Phosphate Analysis

| Feature | Description | Reference |

| Separation Principle | Anion-exchange chromatography at high pH, exploiting the weakly acidic nature of carbohydrates. | thermofisher.commsu.ru |

| Detection Principle | Pulsed amperometric detection based on the oxidation of the carbohydrate at a gold electrode. | thermofisher.com |

| Selectivity | High selectivity for carbohydrates, allowing for the analysis of complex mixtures. | chromatographyonline.comthermofisher.com |

| Sensitivity | Detection limits in the picomole range. | thermofisher.comnih.gov |

| Derivatization | Not required, simplifying sample preparation. | thermofisher.comkemolab.hr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, and it plays a crucial role in the characterization of α-glucose-1-phosphate barium. nih.gov NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. wikipedia.org

Determination of Anomeric Configuration and Molecular Structure

One of the key applications of NMR in carbohydrate chemistry is the determination of the anomeric configuration (α or β). creative-proteomics.comnih.gov The anomeric proton (H-1) of α-glucose-1-phosphate has a characteristic chemical shift and coupling constant in the ¹H NMR spectrum that distinguishes it from the β-anomer. creative-proteomics.comunimo.it Typically, the anomeric proton of an α-anomer resonates at a lower field (higher ppm value) compared to the corresponding β-anomer. creative-proteomics.com

Furthermore, the coupling constant between the anomeric proton and the adjacent proton (J(H-1, H-2)) is indicative of their dihedral angle and, therefore, the anomeric configuration. unimo.it In addition to ¹H NMR, ¹³C and ³¹P NMR spectroscopy provide further structural information. The chemical shift of the anomeric carbon (C-1) is also sensitive to the anomeric configuration. wikipedia.orgnih.gov ³¹P NMR is particularly useful for studying phosphorylated sugars, as the chemical shift and coupling constants of the phosphorus nucleus provide information about the nature of the phosphate group and its environment. nih.govunimo.it For α-D-glucose 1-phosphate, a coupling between the phosphorus atom and the anomeric proton (³J(P,H-1)) is observed. unimo.it

Table 5: Characteristic NMR Data for the Determination of the Anomeric Configuration of Glucose-1-Phosphate

| Nucleus | NMR Parameter | α-Anomer | β-Anomer | Reference |

| ¹H | Chemical Shift of Anomeric Proton (H-1) | ~5.1 ppm | ~4.5 ppm | creative-proteomics.com |

| ¹H | Coupling Constant (³J(H-1, H-2)) | ~3-4 Hz (axial-equatorial) | ~8-9 Hz (axial-axial) | wikipedia.org |

| ¹³C | Chemical Shift of Anomeric Carbon (C-1) | ~96.4 ppm | Typically upfield of the α-anomer | bmrb.io |

| ³¹P | Coupling to Anomeric Proton (³J(P,H-1)) | ~7.5 Hz | - | unimo.it |

Conformational Analysis of Alpha-D-Glucose-1-Phosphate in Solution

The three-dimensional structure of alpha-D-glucose-1-phosphate in an aqueous environment is crucial for its interaction with enzymes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this conformational analysis. Studies on the dipotassium (B57713) salt of α-D-glucopyranose 1-phosphate have provided significant insights into its preferred conformation in solution.

By analyzing the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, researchers can determine the coupling constants between adjacent protons (³J(H,H)) and between phosphorus-³¹ and protons or carbons. These coupling constants are indicative of the dihedral angles between atoms and thus reveal the molecule's geometry. For instance, the large ³J(H1,H2) coupling constant is characteristic of a trans relationship between the anomeric proton (H1) and the proton on the second carbon (H2), which is consistent with the α-anomer in a chair conformation.

The conformation around the C1-O1 bond is also of significant interest. The observed ³J(P,H) and ³J(P,C) coupling constants help to define the orientation of the phosphate group relative to the glucose ring. These analyses have shown that the phosphate group does not rotate freely but has preferred orientations.

Table 1: Representative ¹H NMR Coupling Constants for α-D-Glucopyranose 1-Phosphate (Dipotassium Salt) in D₂O

| Coupling Constant | Value (Hz) |

|---|---|

| ³J(H1,H2) | ~3.5 |

| ³J(H2,H3) | ~9.8 |

| ³J(H3,H4) | ~8.9 |

Note: The exact values can vary slightly depending on experimental conditions such as temperature and pH.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique used to study chemical species that have unpaired electrons. This makes it particularly useful for investigating radical formation in molecules after exposure to ionizing radiation.

Investigation of Radical Formation in X-Irradiated Glucose Phosphate Salts

While direct EPR studies on X-irradiated alpha-glucose-1-phosphate barium are not readily found in the literature, research on analogous compounds like D-glucose-6-phosphate provides a model for the expected radical formation. When crystalline sugar phosphates are exposed to X-rays at low temperatures, the energy absorbed leads to the breaking of chemical bonds and the formation of various radical species.

The initial radical formation often involves the loss of a hydrogen atom from a carbon atom, creating a carbon-centered radical. The specific location of the unpaired electron can be identified by analyzing the hyperfine coupling of the electron with nearby magnetic nuclei (such as ¹H).

Characterization of Phosphate Radical Intermediates

In addition to carbon-centered radicals, the presence of the phosphate group introduces the possibility of forming phosphate-centered radicals. These can arise from the homolytic cleavage of a P-O or C-O bond. The resulting phosphate radical intermediates have distinct EPR signatures.

The interaction of the unpaired electron with the ³¹P nucleus (which has a nuclear spin of I=1/2) leads to a characteristic large hyperfine splitting in the EPR spectrum. This large splitting is a key identifier for phosphate-centered radicals. The anisotropy of the g-tensor and the hyperfine coupling tensor, determined from spectra of solid-state samples, provides detailed information about the electronic structure and geometry of the radical.

Coupled Enzymatic Assays for Specific Metabolite Quantification

The quantification of alpha-glucose-1-phosphate in biological samples or for quality control purposes often relies on highly specific coupled enzymatic assays. These assays link the conversion of alpha-glucose-1-phosphate to a reaction that produces a readily detectable change in absorbance, typically of NADH or NADPH.

A common assay involves the following two enzymatic steps:

Phosphoglucomutase (PGM): This enzyme specifically isomerizes alpha-glucose-1-phosphate to glucose-6-phosphate.

α-D-Glucose-1-phosphate ⇌ D-Glucose-6-phosphate

Glucose-6-phosphate dehydrogenase (G6PDH): This enzyme then catalyzes the oxidation of the newly formed glucose-6-phosphate, with the concomitant reduction of NADP⁺ to NADPH.

D-Glucose-6-phosphate + NADP⁺ ⇌ 6-Phospho-D-glucono-1,5-lactone + NADPH + H⁺

The increase in absorbance at 340 nm due to the production of NADPH is directly proportional to the initial amount of alpha-glucose-1-phosphate in the sample. This method is highly specific and sensitive.

Table 2: Components of a Typical Coupled Enzymatic Assay for α-Glucose-1-Phosphate

| Component | Function |

|---|---|

| Tris-HCl Buffer | Maintains optimal pH for the enzymes |

| MgCl₂ | Cofactor for phosphoglucomutase |

| NADP⁺ | Coenzyme for glucose-6-phosphate dehydrogenase |

| Phosphoglucomutase | Converts G1P to G6P |

| Glucose-6-phosphate dehydrogenase | Oxidizes G6P and reduces NADP⁺ |

Applications and Emerging Research Directions

Investigations in Enzyme Kinetics and Mechanistic Enzymology

Alpha-glucose-1-phosphate is a fundamental substrate for studying the kinetics and mechanisms of numerous enzymes, particularly glycoside phosphorylases (GPs) and transferases. nih.govnih.gov These enzymes catalyze the reversible cleavage or formation of glycosidic bonds. nih.gov Kinetic analyses using α-G1P help elucidate reaction pathways, substrate specificity, and catalytic mechanisms.

For instance, detailed kinetic and structural studies on α-D-glucose-1-phosphate cytidylyltransferase from Salmonella typhi revealed that its reaction proceeds via a sequential mechanism, contrary to earlier suggestions of a Ping-Pong mechanism. nih.gov This enzyme, which initiates the synthesis of the dideoxyhexose tyvelose (B24345) found in the O-antigen of pathogenic bacteria, utilizes α-G1P and CTP as substrates. nih.gov Similarly, investigations into α-glucan phosphorylase from the hyperthermophilic archaeon Pyrococcus furiosus used α-G1P to determine its sequential bi-bi catalytic mechanism and broad substrate specificity. nih.gov

Furthermore, studies on sugar-phosphate phosphatases from Escherichia coli have utilized α-G1P as a phosphoryl donor substrate. asm.org These enzymes, belonging to the histidine acid phosphatase and haloacid dehydrogenase-like phosphatase families, catalyze phosphoryl transfer from α-G1P, providing insights into their distinct catalytic actions and potential for synthetic applications. asm.org The use of α-G1P in these enzymatic assays is crucial for understanding how cells mobilize and metabolize carbohydrates. nih.gov

| Enzyme Studied | Organism | Substrate(s) | Key Mechanistic Finding |

| α-D-Glucose-1-phosphate cytidylyltransferase | Salmonella typhi | α-D-glucose 1-phosphate, MgCTP | Proceeds via a sequential mechanism, not a Bi Bi ping-pong mechanism. nih.gov |

| α-Glucan Phosphorylase (PF1535) | Pyrococcus furiosus | α-D-glucose-1-phosphate, Maltooligosaccharides | Operates via a sequential bi-bi catalytic mechanism; active without AMP. nih.gov |

| Periplasmic αG1P phosphatase (Agp) | Escherichia coli | α-d-glucose 1-phosphate | Catalyzes phosphoryl transfer through O-1–P bond cleavage. asm.org |

| β-glycoside phosphorylase (BglP) | Metagenomic library | para-nitrophenyl β-glucoside, Phosphate (B84403) | Employs a double displacement ping-pong mechanism with a covalent glycosyl-enzyme intermediate. nih.gov |

Biocatalytic Synthesis of Novel Oligo- and Polysaccharides

The reversibility of the reaction catalyzed by phosphorylases makes α-G1P an excellent and cost-effective glycosyl donor for the biocatalytic synthesis of complex carbohydrates. nih.govmdpi.com This enzymatic approach offers unparalleled control over regio- and stereochemistry, a significant advantage over traditional organic synthesis methods. mdpi.comnih.gov

Production of Engineered Glucans and Starch Variants

Starch phosphorylase is a key enzyme used in industry for the production of glucose-1-phosphate and for the development of engineered glucans and starch varieties. nih.govresearchgate.net By manipulating reaction conditions and utilizing α-G1P as the donor substrate, researchers can synthesize pure amylose (B160209) with a precisely controlled structure. mdpi.com This enzymatic polymerization has been employed in chemoenzymatic strategies to create novel materials, such as amylose-grafted heteropolysaccharides. mdpi.com For example, amylose chains can be elongated from maltooligosaccharide primers grafted onto backbones like chitosan (B1678972) or cellulose, yielding advanced biomaterials. mdpi.com

Chemo-Enzymatic Synthesis of Non-Natural Saccharides

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymes. nih.gov α-Glucan phosphorylases (GPs) exhibit a degree of substrate promiscuity, allowing them to recognize and use analogs of α-G1P where the glucose moiety is replaced by other monosaccharides. mdpi.com This has enabled the synthesis of a wide range of non-natural oligo- and polysaccharides. mdpi.com

Researchers have successfully used 1-phosphates of monosaccharides like α-D-mannose, α-D-xylose, and α-D-glucosamine as glycosyl donors in potato GP-catalyzed reactions to produce novel heterooligosaccharides. mdpi.com In these reactions, the analog sugar is transferred to a maltooligosaccharide acceptor. mdpi.com The use of the barium salt of the sugar phosphate can be advantageous in these multi-step syntheses, as it can help precipitate and remove byproducts like inorganic phosphate, thereby driving the reaction toward product formation. nih.govacs.org These chemo-enzymatic methods are powerful tools for creating novel glycopolymers with tailored properties for applications in medicine and materials science. mdpi.com

Glycoengineering and Elucidation of Glycan Structure-Function Relationships

Glycoengineering involves the modification of glycan structures on proteins and cells to study their function or to create glycoproteins with improved therapeutic properties. nih.gov Alpha-G1P is a central precursor in these pathways, as it is converted into nucleotide sugars like UDP-glucose, the activated donors required for glycosyltransferases to build glycan chains. wikipedia.org

By manipulating the enzymes involved in glycosylation pathways, researchers can control the final structure of N-linked and O-linked glycans. acs.org For example, the synthesis of Core 3 O-glycans, which are abundant in healthy colon tissue, is downregulated in adenocarcinoma, leading to the expression of truncated Core 1 structures that are hallmarks of malignancy. neb.com Understanding these pathways, which originate with precursors derived from α-G1P, is essential for correlating specific glycan structures with their biological functions in health and disease. neb.com Metabolic glycoengineering, where cells are fed non-natural monosaccharides, allows for the incorporation of these sugars into cellular glycans, providing a powerful tool for visualizing and studying glycan-dependent biological processes. researchgate.net

Exploration of Carbohydrate Transport Systems in Diverse Organisms

The phosphorylated nature of α-G1P is critical to its role within the cell. The phosphate group renders the molecule highly polar and negatively charged, preventing it from passively diffusing across the lipid bilayer of the cell membrane. wikipedia.org This effectively traps the glucose molecule inside the cell, marking it for intracellular metabolic pathways like glycolysis or glycogen (B147801) synthesis. wikipedia.orgecmdb.ca

For organisms to utilize external α-G1P as a nutrient source, they must possess specific transport systems. For example, Escherichia coli requires the periplasmic enzyme Agp (a glucose-1-phosphatase) to grow on minimal medium where α-G1P is the sole carbon source. ecmdb.ca This implies a system to either transport α-G1P into the periplasm or to dephosphorylate it externally before transporting the resulting glucose. Bacteria have evolved a diverse array of membrane transport systems—energized by ATP, proton motive force, or phosphoenolpyruvate (B93156) (PEP)—to take up a wide variety of sugars and adapt to changing environments. nih.gov Studying how these systems handle phosphorylated sugars like α-G1P provides insight into bacterial metabolism and environmental adaptation. nih.gov

Role of Alpha-D-Glucose-1-Phosphate in Microbial Physiology and Pathogenicity

Alpha-D-glucose-1-phosphate is a critical metabolic node for the synthesis of various structural components and virulence factors in pathogenic microbes. drugbank.com Its availability is directly linked to the ability of these organisms to cause disease.

In Pseudomonas aeruginosa, α-G1P is a precursor for the synthesis of alginate, a key component of its protective biofilm matrix. drugbank.com This alginate layer confers a mucoid phenotype and shields the bacterium from host immune defenses and antibiotics. drugbank.com Furthermore, α-G1P is essential for the biosynthesis of the core lipopolysaccharide (LPS) and for the production of rhamnolipids, an exoproduct correlated with pathogenicity. drugbank.com

In other bacteria, such as Salmonella typhi, α-G1P is the starting point for synthesizing the O-antigen of its LPS, a major surface antigen and virulence determinant. nih.gov In Streptococcus diacetilactis, the availability of glucose-1-phosphate (potentially from maltose (B56501) phosphorolysis) is linked to the formation of osmotically stable cells, preventing lysis. nih.gov The central role of α-G1P in these pathways makes the enzymes involved in its metabolism potential targets for developing new antimicrobial therapies. drugbank.comnih.gov

| Microbial Species | Virulence Factor/Component Derived from α-G1P | Function in Pathogenicity |

| Pseudomonas aeruginosa | Alginate | Forms a protective biofilm, confers mucoid phenotype, protects from immune defense and antibiotics. drugbank.com |

| Lipopolysaccharide (LPS) | Core component of the outer membrane, involved in structural integrity and endotoxic activity. drugbank.com | |

| Rhamnolipid | Exoproduct correlated with virulence and biofilm formation. drugbank.com | |

| Salmonella typhi | O-Antigen (via CDP-D-glucose) | Component of LPS, a major surface antigen involved in virulence. nih.gov |

| Streptococcus diacetilactis | Cell wall components | Contributes to the formation of osmotically stable cells, preventing lysis. nih.gov |

| Group A Streptococcus | Hyaluronic acid capsule | Component of the extracellular capsule, believed to play a role in virulence. wikipedia.org |

Challenges and Future Perspectives in Alpha D Glucose 1 Phosphate Research

Addressing Solubility and Counter-Ion Effects of Barium Salts in Biological Contexts

Alpha-D-glucose-1-phosphate is often supplied and stored as a stable barium salt. bionukleo.com While this form offers good stability for storage, its use in biological and enzymatic assays presents specific challenges related to solubility and the effects of the barium (Ba²⁺) counter-ion.

Barium salts of phosphorylated compounds can exhibit limited solubility in common biological buffers, especially those containing sulfate (B86663) or phosphate (B84403), which can lead to precipitation of barium sulfate (BaSO₄) or barium phosphate (Ba₃(PO₄)₂). This precipitation can alter the effective concentration of both the substrate and other critical ions in the assay medium, leading to inaccurate experimental results.

Furthermore, the Ba²⁺ ion itself can act as an enzyme inhibitor or an indiscriminate activator for various enzymes, interfering with the biological processes being studied. Many enzymes have specific requirements for divalent cations like magnesium (Mg²⁺) or manganese (Mn²⁺) for their activity. The presence of Ba²⁺ can lead to competitive binding at the active site or allosteric sites, disrupting the enzyme's natural function. For instance, enzymatic assays involving kinases or mutases that are dependent on Mg²⁺ may be particularly sensitive to inhibition by Ba²⁺ ions. To mitigate these issues, researchers often employ strategies such as the addition of a strong chelating agent like Ethylenediaminetetraacetic Acid (EDTA) to sequester the barium ions before initiating the biological assay. sigmaaldrich.com This allows the soluble alpha-D-glucose-1-phosphate anion to be utilized without the interfering effects of the barium counter-ion.

Future research must focus on developing a more comprehensive understanding of Ba²⁺ interactions with a wider range of biological macromolecules. Additionally, the development of alternative, more biologically compatible salt forms of α-G1P could eliminate these challenges at the source, providing researchers with more reliable and direct-to-use reagents.

| Challenge | Description | Common Mitigation Strategy |

| Low Solubility | Barium salts can precipitate in buffers containing sulfate or phosphate ions. | Pre-dissolving the salt in a minimal volume of water before adding to the buffer; using alternative buffer systems. |

| Enzyme Inhibition | Ba²⁺ ions can compete with essential divalent cations (e.g., Mg²⁺, Mn²⁺) required for enzyme activity. | Addition of a chelating agent (e.g., EDTA) to sequester Ba²⁺ ions from the solution. sigmaaldrich.com |

| Assay Interference | Precipitation or ionic interactions can affect the accuracy and reproducibility of experimental results. | Careful assay design and validation; use of appropriate controls to account for counter-ion effects. |

Development of Novel and Sustainable Synthetic Routes

The demand for α-G1P in research and biotechnology has spurred the development of more efficient and environmentally friendly synthetic methods, moving away from complex and often harsh traditional chemical syntheses.

Chemoenzymatic and Enzymatic Synthesis: A significant advancement is the use of one-pot multi-enzyme (OPME) chemoenzymatic systems. nih.gov These systems leverage the high specificity of enzymes to produce α-G1P and other sugar phosphates without the need for protecting groups and with minimal byproducts. For example, phosphorylases are widely used for the synthesis of α-G1P from inexpensive starting materials like starch, dextrin, or maltose (B56501) and inorganic phosphate. researchgate.netjst.go.jp Potato phosphorylase, in particular, has been immobilized on resins, allowing for the continuous production of high concentrations of G1P for over a year without significant loss of activity. jst.go.jp

Another innovative approach combines enzymatic phosphorolysis with fermentation. In one method, maltose phosphorylase breaks down maltose into β-glucose-1-phosphate and glucose. Baker's yeast is then added to the mixture to consume the glucose, which drives the reaction equilibrium towards the production of the desired sugar phosphate. researchgate.netjst.go.jp

Chemical Synthesis Innovations: While enzymatic routes are increasingly popular, chemical methods are also evolving. Cyanogen-induced phosphorylation has been explored as a potential prebiotic synthesis model for sugar phosphates. This method can produce α-D-glucopyranose 1-phosphate from glucose and orthophosphate in aqueous solutions, although yields can be modest. rsc.org More recent research has focused on optimizing conditions using alternative phosphorylating agents like sodium tripolyphosphate with urea (B33335) as a catalyst, aiming to improve yields and reduce the use of hazardous reagents. researchgate.net

Future perspectives in this area point towards the discovery of novel, robust enzymes with tailored specificities and the engineering of existing enzymes for enhanced stability and efficiency. The integration of these biocatalysts into flow chemistry systems and the use of renewable starting materials will be key to developing truly sustainable and cost-effective production of α-G1P.

| Synthesis Route | Key Features | Starting Materials | Advantages |

| Immobilized Enzyme Bioreactor | Continuous production using immobilized potato phosphorylase. jst.go.jp | Dextrin, Inorganic Phosphate | High stability, long-term production, high yield. jst.go.jp |